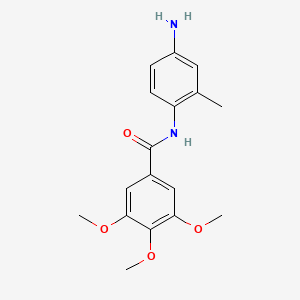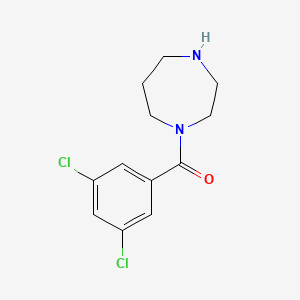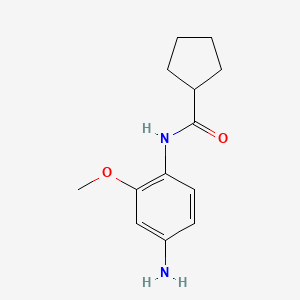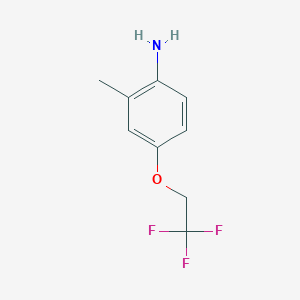
2-Methyl-4-(2,2,2-trifluoroethoxy)aniline
Descripción general
Descripción
“2-Methyl-4-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the IUPAC name this compound . It is also known as 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10F3NO/c1-6-4-7 (2-3-8 (6)13)14-5-9 (10,11)12;/h2-4H,5,13H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 241.64 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Liquid Crystalline Applications
Research on derivatives of benzylidene aniline with trifluoromethoxy end groups reveals their potential in creating stable smectic phases, crucial for liquid crystal displays (LCDs) and other electronic devices. The trifluoromethoxy group contributes to a high orientational order, indicating the significance of such groups in developing advanced liquid crystalline materials (Miyajima et al., 1995).
Synthesis of Organic Compounds
A methodology for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed, highlighting the trifluoromethoxy group's importance in pharmaceutical and agrochemical industries. These derivatives serve as key intermediates for producing compounds with desired biological and pharmacological properties (Feng & Ngai, 2016).
Agrochemical Intermediates
Improved synthesis processes for agrochemical intermediates, such as 2,6-dibromo-4-trifluoromethoxy aniline, underscore the role of trifluoromethoxy aniline derivatives in the agricultural sector. Such processes aim at high yields and purity, essential for the efficient production of agrochemicals (Zhi-yuan, 2011).
Pesticide Synthesis
The synthesis of key intermediates for pesticide manufacturing, utilizing trifluoromethoxy aniline derivatives, demonstrates their utility in creating effective pest control solutions. These methods offer advantages in terms of yield, cost, and environmental impact, indicating the trifluoromethoxy group's contribution to sustainable chemical synthesis (Jiafu Zhang et al., 2011).
Safety and Hazards
The safety information for “2-Methyl-4-(2,2,2-trifluoroethoxy)aniline” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPNENAHKUYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



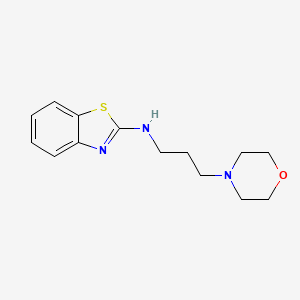
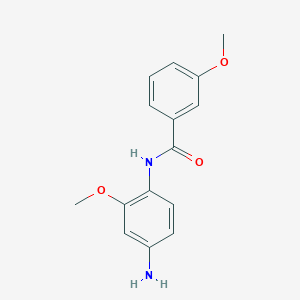
![[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine](/img/structure/B3168115.png)
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)
![N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3168135.png)
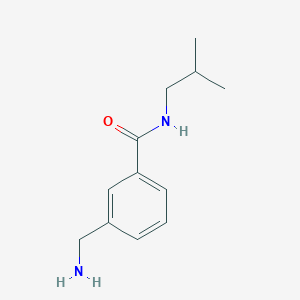
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)

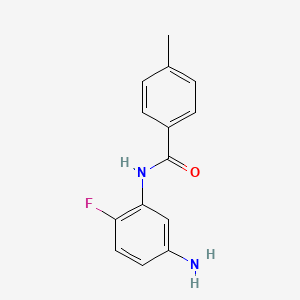
![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)
